Benzamide riboside

Description

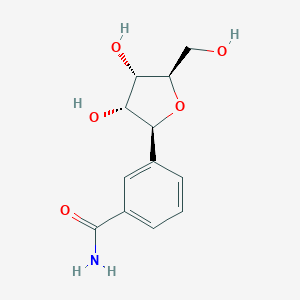

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c13-12(17)7-3-1-2-6(4-7)11-10(16)9(15)8(5-14)18-11/h1-4,8-11,14-16H,5H2,(H2,13,17)/t8-,9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQAQIDVXSPMY-DBIOUOCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930101 |

Source

|

| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138385-29-2 |

Source

|

| Record name | Benzamide riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138385292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Benzamide Riboside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside analog of nicotinamide riboside that exhibits potent antitumor activity. Its primary mechanism of action involves its intracellular conversion into a fraudulent nicotinamide adenine dinucleotide (NAD) analog, benzamide adenine dinucleotide (BAD).[1][2] This active metabolite is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][3][4][5][6][7] The subsequent depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools triggers a cascade of downstream events, including cell cycle arrest and apoptosis, ultimately leading to the cytotoxic effects observed in various cancer cell lines.[1][3][4][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Primary Mechanism of Action: IMPDH Inhibition

This compound acts as a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[4][9] Upon cellular uptake, BR is converted to its 5'-monophosphate and subsequently to its active form, benzamide adenine dinucleotide (BAD).[1][2]

BAD mimics the structure of NAD+, the natural cofactor for IMPDH, and acts as a potent inhibitor of this enzyme.[1] IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1] By inhibiting IMPDH, BAD effectively curtails the de novo supply of GTP and dGTP, essential precursors for DNA and RNA synthesis, as well as various cellular signaling processes.[1][4]

There are two isoforms of IMPDH: type I, which is constitutively expressed, and type II, which is upregulated in proliferating cells, including cancer cells.[2] Some studies suggest that analogues of BR may exhibit selectivity for IMPDH type II, potentially offering a therapeutic window for cancer treatment.[2]

Signaling Pathway: Metabolic Activation and IMPDH Inhibition

References

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of a new IMP dehydrogenase inhibitor, this compound, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story | MDPI [mdpi.com]

- 7. This compound, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Discovery and Synthesis of Benzamide Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside analog of nicotinamide riboside that has demonstrated significant potential as an anticancer agent. Its discovery stemmed from the need for less toxic and more effective chemotherapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the core scientific principles and experimental methodologies associated with this promising compound. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a thorough understanding of this compound's properties and potential applications.

Introduction: The Genesis of this compound

The journey to the discovery of this compound was initiated by the quest for potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair mechanisms. While benzamide itself was a known PARP inhibitor, its clinical utility was hampered by significant neurotoxicity. This led to the rational design and synthesis of this compound, a nucleoside analog, in an effort to mitigate toxicity while retaining or enhancing its therapeutic efficacy[1].

Initial studies revealed that this compound's primary mechanism of action was not through PARP inhibition, but rather through its intracellular conversion to a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP and dGTP), which are essential for DNA and RNA synthesis and cellular proliferation. By depleting the intracellular pools of these critical nucleotides, this compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines[2][3]. This discovery positioned this compound as a promising candidate for cancer chemotherapy, sharing a similar mechanistic pathway with other notable IMPDH inhibitors like tiazofurin and selenazofurin[1].

Mechanism of Action: Targeting Guanine Nucleotide Synthesis

This compound functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects. Upon cellular uptake, it is converted into its active metabolite, benzamide adenine dinucleotide (BAD), through a two-step enzymatic process.

First, this compound is phosphorylated by nicotinamide riboside kinase (NRK) to form this compound 5'-monophosphate. Subsequently, this monophosphate is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to yield BAD[4].

BAD acts as a structural mimic of the natural cofactor nicotinamide adenine dinucleotide (NAD+) and potently inhibits both isoforms of IMPDH: type I, which is constitutively expressed, and type II, which is upregulated in proliferating cells, including cancer cells[1]. The inhibition of IMPDH leads to a significant reduction in the intracellular concentrations of GTP and dGTP, thereby halting DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis[2].

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound and its active metabolite, BAD, has been quantified through various in vitro studies. The following tables summarize key quantitative data, including the inhibitory activity against IMPDH and the cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of Benzamide Adenine Dinucleotide (BAD)

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| IMPDH Type I | BAD | 0.78 | - | - | [5] |

| IMPDH Type II | BAD | 0.88 | - | - | [5] |

| Human NAD Kinase | BAD | - | 90 | Competitive | [6][7][8] |

Table 2: Cytotoxicity of this compound (BR) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | <0.1 - 17.5 | [3][9] |

| A549 | Lung Cancer | <0.1 - 22.9 | [9][10] |

| HeLa | Cervical Cancer | 4.2 - 20.1 | [9][11] |

| SW-480 | Colon Cancer | >100 | [9] |

| K562 | Leukemia | Potent (exact IC50 not specified) | [12] |

| L1210 | Leukemia | Potent (exact IC50 not specified) | [3] |

| HepG2 | Liver Cancer | 5.5 - >100 | [11] |

| HCT-116 | Colon Cancer | 49.5 | [11] |

| PC3 | Prostate Cancer | 9.02 | [11] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its active metabolite, BAD, as well as for key biological assays used to evaluate their efficacy.

Chemical Synthesis of this compound

An efficient, five-step synthesis of this compound amenable to large-scale production has been developed[12]. The following protocol is a general representation of this synthetic route.

Experimental Workflow for this compound Synthesis

Detailed Protocol:

-

Protection of D-(+)-Ribonic-γ-lactone: To a solution of D-(+)-ribonic-γ-lactone in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30 minutes, then add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 2,3,5-tri-O-benzyl-D-ribonolactone.

-

Grignard Reaction: Prepare the Grignard reagent by reacting 3-bromobenzonitrile with magnesium turnings in anhydrous tetrahydrofuran (THF). Add the protected ribonolactone from the previous step to the Grignard reagent at -78°C. Stir the reaction for 2 hours at this temperature.

-

Reduction: Quench the reaction with a saturated solution of ammonium chloride and reduce the intermediate with sodium borohydride (NaBH4) in methanol.

-

Nitrile to Amide Conversion: Convert the nitrile group to a carboxamide by treating the product with hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (DMSO).

-

Deprotection: Deprotect the benzyl groups using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at -78°C, followed by warming to room temperature. Purify the final product, this compound, by column chromatography.

Enzymatic Synthesis of Benzamide Adenine Dinucleotide (BAD)

The active metabolite, BAD, can be synthesized enzymatically from this compound.

Experimental Workflow for Enzymatic Synthesis of BAD

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, this compound, nicotinamide riboside kinase (NRK), and nicotinamide mononucleotide adenylyltransferase (NMNAT).

-

Incubation: Incubate the reaction mixture at 37°C for several hours.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Purification: Purify the synthesized BAD using anion-exchange chromatography.

IMPDH Inhibition Assay

This assay measures the inhibition of IMPDH activity by monitoring the production of NADH.

Detailed Protocol:

-

Reaction Buffer: Prepare a reaction buffer containing Tris-HCl (pH 8.0), KCl, EDTA, and dithiothreitol (DTT).

-

Enzyme and Inhibitor: Pre-incubate recombinant human IMPDH (type I or II) with varying concentrations of BAD (or other inhibitors) in the reaction buffer for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).

-

Measurement: Measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the depletion of essential guanine nucleotides through the inhibition of IMPDH, provides a potent and selective means of inducing cancer cell death. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Continued research in this area holds the promise of developing novel and more effective treatments for a variety of malignancies.

References

- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 5. Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Benzamide Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside analogue of nicotinamide riboside that has garnered significant interest in the field of drug development, particularly for its potent anticancer properties. As a prodrug, BR is metabolized intracellularly to its active form, benzamide adenine dinucleotide (BAD), which acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This inhibition leads to the depletion of guanine nucleotides, thereby disrupting DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molar Mass | 253.25 g/mol | [1] |

| IUPAC Name | 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide | [1] |

| Appearance | White solid | |

| Melting Point | Not available (Benzamide: 125-128 °C) | [2][3][4] |

| Boiling Point | Not available (Benzamide: 288 °C) | [4][5] |

| Solubility | Not available (Benzamide: Slightly soluble in water, soluble in organic solvents) | [2][3][5][6] |

Synthesis and Purification

An efficient, five-step synthesis of this compound has been developed, making it amenable for large-scale production and extensive pre-clinical studies.

Experimental Protocol: Five-Step Synthesis of this compound

Step 1: Synthesis of 3-Iodobenzonitrile

-

This step is a standard Sandmeyer reaction starting from 3-aminobenzonitrile.

Step 2: Grignard Reaction

-

The Grignard reagent is prepared from 3-iodobenzonitrile and magnesium turnings in anhydrous THF.

-

This is then reacted with a protected D-ribonolactone.

Step 3: Reduction

-

The resulting lactol is reduced to the corresponding ribofuranose derivative.

Step 4: Hydrolysis of the Nitrile

-

The nitrile group is hydrolyzed to the primary amide using a suitable reagent such as potassium trimethylsilanolate (KOTMS).

Step 5: Deprotection

-

The protecting groups on the ribose moiety are removed to yield this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel. The specific eluent system will depend on the protecting groups used in the synthesis.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.

Metabolic Activation of this compound

References

- 1. PubChemLite - this compound (C12H15NO5) [pubchemlite.lcsb.uni.lu]

- 2. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Benzamide Riboside: A Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside that has demonstrated significant potential as an anticancer agent in preclinical studies. Its primary mechanism of action involves its intracellular conversion to benzamide adenine dinucleotide (BAD), a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This inhibition leads to the depletion of intracellular guanine nucleotide pools, ultimately triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core scientific principles underlying the anticancer activity of this compound, including its mechanism of action, relevant signaling pathways, and a summary of preclinical data. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to facilitate further research and development in this area.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This compound, a synthetic analog of nicotinamide riboside, has emerged as a promising candidate due to its potent growth-inhibitory effects observed in various cancer cell lines and in vivo models.[1] Unlike many conventional chemotherapeutics that directly damage DNA, this compound targets a critical enzyme in the de novo purine biosynthesis pathway, IMPDH, making it a cytostatic agent that can induce differentiation and apoptosis.[1] This guide will delve into the technical details of its mechanism, preclinical evaluation, and the methodologies used to assess its anticancer potential.

Mechanism of Action

The anticancer activity of this compound is not inherent to the molecule itself but is dependent on its intracellular metabolism to an active form. This multi-step process is a key determinant of its efficacy.

Intracellular Activation to Benzamide Adenine Dinucleotide (BAD)

Once transported into the cell, this compound undergoes a two-step enzymatic conversion to its active metabolite, benzamide adenine dinucleotide (BAD):

-

Phosphorylation: this compound is first phosphorylated to this compound 5'-monophosphate.

-

Adenylation: Subsequently, the monophosphate is adenylated to form BAD.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

BAD acts as a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

dot

Downstream Effects of GTP Depletion

The depletion of the intracellular pool of guanine nucleotides has profound effects on cancer cells, which are highly dependent on de novo purine synthesis for their rapid proliferation. The key downstream consequences include:

-

Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for nucleic acid synthesis. Their depletion halts DNA replication and transcription, leading to cell cycle arrest.

-

Induction of Apoptosis: The cellular stress induced by the lack of essential nucleotides triggers the intrinsic pathway of apoptosis.

Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells through a well-defined signaling cascade that originates from the depletion of GTP.

dot

Studies have shown that treatment of cancer cells with this compound leads to:

-

Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress.[2][3]

-

Modulation of Bcl-2 Family Proteins: A downregulation of the anti-apoptotic protein Bcl-2 is observed, while the expression of the pro-apoptotic protein Bax remains largely unaffected.[2][3]

-

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: The shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: Cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspase-3.[2]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[2]

Preclinical Data

The anticancer potential of this compound has been evaluated in a range of preclinical models, including in vitro cell-based assays and in vivo animal studies.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Concentration for Apoptosis Induction | Reference |

| SiHa | Cervical Cancer | 50 µM | [2] |

| Hep2 | Laryngeal Carcinoma | 50 µM | [2] |

| Ca Ski | Cervical Cancer | 50 µM | [2] |

| H520 | Non-small Cell Lung Cancer | 50 µM | [3] |

| N.1 | Ovarian Carcinoma | 10 - 20 µM | [4] |

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anticancer efficacy of this compound. It has been shown to be a strong growth inhibitor of cancer cells in vivo, particularly in leukemia models such as L1210 leukemia.[1] However, specific quantitative data on tumor growth inhibition and survival rates from these studies are limited in the available literature.

Preclinical Toxicology

Preclinical toxicology studies in animal models have identified potential dose-limiting toxicities for this compound. These include skeletal muscle toxicity, hepatotoxicity, and myelosuppression.[1] The observation of myelosuppression suggests that careful consideration is needed for its potential use in combination with other chemotherapeutic agents that also have this side effect.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

dot

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

IMPDH Inhibition Assay

This enzymatic assay measures the activity of IMPDH and its inhibition by BAD.

-

Enzyme and Substrate Preparation: Purify recombinant human IMPDH. Prepare solutions of IMP and NAD+.

-

Inhibitor Preparation: Synthesize or obtain BAD. Prepare serial dilutions.

-

Reaction Mixture: In a 96-well plate, combine the IMPDH enzyme, IMP, and NAD+ in an appropriate assay buffer.

-

Initiation of Reaction: Add the different concentrations of BAD to the wells to start the reaction. Include a no-inhibitor control.

-

Measurement of NADH Production: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 or Ki value for BAD.

Clinical Development Status

As of the latest available information, this compound has only undergone preclinical evaluation.[1] A thorough search of clinical trial registries, including ClinicalTrials.gov, reveals no registered clinical trials for this compound in cancer patients. The preclinical toxicity profile, particularly myelosuppression, may present a challenge for its progression into clinical development and would require careful consideration in the design of any potential Phase I studies.

Conclusion and Future Directions

This compound represents a promising class of anticancer agents that target cellular metabolism, a hallmark of cancer. Its well-defined mechanism of action, involving the inhibition of IMPDH and subsequent induction of apoptosis, provides a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas need to be addressed:

-

Comprehensive Preclinical Efficacy Studies: Rigorous in vivo studies in a broader range of cancer models, including solid tumors, are necessary to establish its therapeutic window and identify potential indications.

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing appropriate dosing regimens.

-

Toxicology and Safety Pharmacology: Further investigation into the mechanisms of its observed toxicities is required to mitigate potential adverse effects in humans.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, particularly those with non-overlapping toxicities, could enhance its therapeutic efficacy.

References

- 1. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzamide Riboside as an IMP Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme and a key rate-limiting step in the de novo biosynthesis of guanine nucleotides. Its activity is crucial for DNA and RNA synthesis, and consequently, for cell proliferation. There are two isoforms of IMPDH: type I, which is constitutively expressed in normal cells, and type II, which is upregulated in proliferating cells, including cancer cells. This makes IMPDH an attractive target for cancer chemotherapy. Benzamide riboside (BR) is a C-nucleoside analog that acts as a potent inhibitor of IMPDH. BR is a prodrug that is intracellularly converted to its active metabolite, benzamide adenine dinucleotide (BAD). BAD mimics the binding of the natural cofactor NAD+ to IMPDH, leading to the inhibition of the enzyme, depletion of intracellular guanylate pools, and ultimately, cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cells, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step intracellular activation process that culminates in the potent inhibition of IMPDH.

-

Cellular Uptake: this compound enters the cell, though the specific transporters involved are not fully elucidated.

-

Phosphorylation: Inside the cell, BR is phosphorylated to this compound 5'-monophosphate (BR-MP) by cellular kinases.

-

Adenylylation: BR-MP is then adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form the active metabolite, benzamide adenine dinucleotide (BAD).[1]

-

IMPDH Inhibition: BAD is a structural analog of NAD+ and acts as a potent inhibitor of both IMPDH type I and type II by binding to the NAD+ cofactor site. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide synthesis.[2]

-

Downstream Effects: The inhibition of IMPDH leads to a significant decrease in intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), while causing an accumulation of IMP. The depletion of guanylates disrupts DNA and RNA synthesis, leading to cell cycle arrest and induction of apoptosis.[3][4]

Quantitative Data

The inhibitory effects of this compound and its active metabolite, BAD, have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of IMPDH by Benzamide Adenine Dinucleotide (BAD)

| Isoform | IC50 (µM) | Reference |

| IMPDH Type I | 0.78 | [2] |

| IMPDH Type II | 0.88 | [2] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 2 | [3] |

| HTB-26 | Breast Cancer | 10 - 50 | [5] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |

Table 3: Comparative Effects of IMPDH Inhibitors on K562 Cells

| Compound (10 µM, 4h) | % Decrease in IMPDH Activity | Fold Increase in IMP Pools | Reference |

| This compound | 49 | Concurrent increase | [6] |

| Tiazofurin | 26 | Concurrent increase | [6] |

| Selenazofurin | 71 | Concurrent increase | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IMPDH Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of IMPDH by monitoring the production of NADH.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA, pH 8.0

-

Recombinant human IMPDH1 or IMPDH2

-

β-Nicotinamide adenine dinucleotide (NAD+) stock solution (100 mM in deionized water)

-

Inosine 5'-monophosphate (IMP) stock solution (100 mM in deionized water)

-

Benzamide adenine dinucleotide (BAD) or other inhibitors

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in the wells of a 96-well plate. For each reaction, combine:

-

Assay Buffer

-

Desired concentration of inhibitor (e.g., BAD) or vehicle control

-

Recombinant IMPDH enzyme (final concentration will depend on the specific activity of the enzyme lot)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of IMP and NAD+ to achieve final concentrations of 250 µM and 500 µM, respectively.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH production is directly proportional to IMPDH activity.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular nucleotides, such as GTP and IMP, using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells treated with this compound or vehicle

-

Ice-cold phosphate-buffered saline (PBS)

-

0.4 M perchloric acid (PCA)

-

1 M potassium carbonate (K₂CO₃)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 column suitable for nucleotide separation

-

Mobile phase buffers (e.g., potassium phosphate buffer with a methanol or acetonitrile gradient)

-

Nucleotide standards (IMP, GTP, etc.)

Procedure:

-

Cell Lysis and Extraction:

-

After treatment, rapidly wash the cells with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M PCA to the cell pellet.

-

Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 1 M K₂CO₃ dropwise until the pH reaches 6.5-7.0.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered extract onto the HPLC column.

-

Elute the nucleotides using a suitable gradient program.

-

Monitor the absorbance at 254 nm or another appropriate wavelength for nucleotides.

-

-

Quantification:

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

-

Normalize the nucleotide concentrations to the cell number or total protein content.

-

Conclusion

This compound is a promising anticancer agent that targets a key enzyme in nucleotide metabolism, IMPDH. Its mechanism of action, involving intracellular activation to the potent inhibitor BAD, leads to the depletion of essential guanine nucleotides, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on IMPDH inhibitors and related anticancer therapies. Further research into the isoform selectivity of this compound analogs and in vivo efficacy studies will be crucial for its clinical development.

References

- 1. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential mechanisms of this compound mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Benzamide Riboside Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the cytotoxic effects of benzamide riboside (BR), a synthetic C-nucleoside with promising anticancer properties. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways and experimental workflows involved in its cytotoxic activity.

Introduction to this compound

This compound is a novel nucleoside analog that has demonstrated potent growth-inhibitory and cytotoxic activity against a variety of malignant cell lines in preclinical studies.[1][2][3] Its mechanism of action is multifaceted, primarily targeting cellular metabolism and inducing programmed cell death, making it a compound of significant interest in oncology drug development. This guide will delve into the foundational research that has begun to elucidate its therapeutic potential.

Mechanism of Action

This compound exerts its cytotoxic effects through a combination of metabolic disruption and the induction of apoptosis. Once inside the cell, BR is anabolized into an analog of nicotinamide adenine dinucleotide (NAD+), known as benzamide adenine dinucleotide (BAD).[2] This NAD+ analog acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2]

The inhibition of IMPDH leads to a depletion of the intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism. The reduction in GTP levels is a primary driver of the cytostatic and cytotoxic effects of this compound, leading to the cessation of cell growth and, ultimately, cell death.[2]

Furthermore, at higher concentrations, this compound has been observed to induce DNA double-strand breaks and a significant decrease in intracellular ATP levels, contributing to necrosis.[1]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Below is a summary of reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 2 | [1] |

| S49.1 | Lymphoma | Nanomolar range | [4] |

| N.1 | Ovarian Carcinoma | 10 - 20 (induces apoptosis) | [5] |

Note: Comprehensive IC50 data for a wide range of cell lines is still emerging in the literature.

Signaling Pathways Modulated by this compound

This compound triggers cell death primarily through the intrinsic apoptotic pathway and also impacts cell cycle regulation.

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, mediated through the mitochondrial pathway. Key events in this signaling cascade include:

-

Downregulation of Anti-Apoptotic Proteins: A notable decrease in the expression of Bcl-2 and Bcl-xL.[6]

-

Upregulation of p53: An increase in the level of the tumor suppressor protein p53.[6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation: A significant increase in the activity of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[6]

-

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase by activated caspase-3, a hallmark of apoptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic activity of C-glycosidic nicotinamide riboside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Relationship Between Benzamide Riboside and Poly(ADP-ribose) Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide riboside (BR) presents a multifaceted mechanism of action with significant implications for cancer therapy and other pathological conditions. While its precursor, benzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), BR primarily functions as a prodrug, undergoing intracellular conversion to benzamide adenine dinucleotide (BAD). This active metabolite is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo guanine nucleotide biosynthesis pathway. However, the structural similarity of BAD to nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP, allows for a secondary interaction with PARP enzymes. This technical guide provides an in-depth exploration of the dualistic relationship between this compound and PARP, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Dual-Targeting Potential of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Benzamide, a simple aromatic amide, has long been recognized as a competitive inhibitor of PARP, binding to the nicotinamide-binding pocket of the enzyme.

This compound, a nucleoside analog of benzamide, was initially synthesized with the expectation of improved pharmacological properties. However, extensive research has revealed that its primary mode of action is not the direct inhibition of PARP. Instead, BR is anabolized within the cell to form benzamide adenine dinucleotide (BAD), a potent inhibitor of IMPDH.[1][2] This inhibition leads to the depletion of intracellular guanine nucleotide pools, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.[2]

Despite this primary mechanism, the structural resemblance of BAD to NAD+ allows it to function as a non-hydrolyzable NAD+ analog, capable of binding to the active site of PARP-1, particularly in the context of DNA damage.[3] This interaction, while not leading to the catalytic activity of PARP, can influence its function and contribute to the overall cellular effects of this compound. This guide will dissect these interconnected pathways, providing a comprehensive understanding of this compound's complex relationship with PARP.

Quantitative Data: Inhibitory Potency and Binding Affinity

The following tables summarize the key quantitative data regarding the inhibitory activities of benzamide, this compound, and its metabolite, BAD, against their respective targets.

Table 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

| Compound | Target | Assay Type | IC50 / Kd | Reference(s) |

| Benzamide | PARP-1 | Enzymatic Assay | 3.3 µM | [4] |

| Benzamide Adenine Dinucleotide (BAD) | PARP-1 (in the presence of a DNA strand break) | Isothermal Titration Calorimetry (ITC) | 1.8 µM (Kd) | [5] |

| This compound | PARP-1 | Enzymatic Assay | Not explicitly reported; inhibition is likely attributable to the benzamide moiety. | [5] |

Table 2: Inhibition of IMP Dehydrogenase (IMPDH)

| Compound | Target | Assay Type | IC50 | Reference(s) |

| Benzamide Adenine Dinucleotide (BAD) | IMPDH Type I | Enzymatic Assay | 0.78 µM | |

| Benzamide Adenine Dinucleotide (BAD) | IMPDH Type II | Enzymatic Assay | 0.88 µM |

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound are mediated through two principal, yet interconnected, signaling pathways: the primary IMPDH inhibition pathway and a secondary interaction with the PARP-mediated DNA damage response pathway.

Primary Mechanism: IMPDH Inhibition

This compound readily enters the cell and is enzymatically converted to BAD. BAD then acts as a potent competitive inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). The depletion of the guanine nucleotide pool has profound effects on cellular function, including the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Secondary Interaction: PARP and the DNA Damage Response

In the presence of DNA damage, PARP-1 is recruited to the site of single-strand breaks. It then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery.

Benzamide, the precursor to this compound, directly inhibits the catalytic activity of PARP by competing with NAD+. Furthermore, BAD, the active metabolite of this compound, can bind to the NAD+ pocket of PARP-1, especially when the enzyme is activated by DNA damage.[5] As a non-hydrolyzable analog, BAD does not support PAR synthesis but its binding can influence PARP-1's interaction with DNA.[5] This can potentially interfere with the normal DNA repair process, although this is considered a secondary effect compared to the potent inhibition of IMPDH.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the effects of this compound and its metabolites.

PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a compound against PARP-1. The assay measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Purified recombinant human PARP-1 enzyme

-

Histone H1

-

Biotinylated NAD+

-

Activated DNA (e.g., salmon sperm DNA treated with DNase I)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 1 mM DTT

-

Blocking Buffer: 5% non-fat dry milk in PBST (PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 M H2SO4)

-

96-well high-binding microplate

-

Test compound (e.g., Benzamide) and vehicle control (e.g., DMSO)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of PBST.

-

Blocking: Block the wells with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with 200 µL/well of PBST.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In each well, add in the following order:

-

50 µL of Assay Buffer

-

10 µL of Activated DNA (10 µg/mL final concentration)

-

10 µL of test compound dilution or vehicle control

-

10 µL of PARP-1 enzyme (e.g., 1 unit/well)

-

-

Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of 100 µM Biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the plate five times with 200 µL/well of PBST.

-

Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with 200 µL/well of PBST.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

IMPDH Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a compound against IMPDH. The assay measures the production of NADH, which absorbs light at 340 nm.

Materials:

-

Purified recombinant human IMPDH enzyme (Type I or II)

-

Inosine 5'-monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 2 mM DTT

-

Test compound (e.g., Benzamide Adenine Dinucleotide) and vehicle control (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound in appropriate solvents.

-

Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:

-

160 µL of Assay Buffer

-

10 µL of test compound dilution or vehicle control

-

10 µL of IMP solution (final concentration, e.g., 200 µM)

-

10 µL of IMPDH enzyme (e.g., 5-10 mU)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the reaction by adding 10 µL of NAD+ solution (final concentration, e.g., 500 µM).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds for 10-15 minutes) at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The relationship between this compound and poly(ADP-ribose) polymerase is a nuanced example of a drug with a primary, potent mechanism of action and a secondary, yet potentially significant, interaction with another critical cellular pathway. While the primary therapeutic effect of this compound is derived from the potent inhibition of IMPDH by its metabolite BAD, leading to the depletion of guanine nucleotides, the interactions of both benzamide and BAD with PARP should not be overlooked. The direct inhibition of PARP by the benzamide moiety and the binding of BAD to the NAD+ pocket of PARP-1 can contribute to the overall cellular response, particularly in the context of DNA damage.

For researchers and drug development professionals, a thorough understanding of this dualistic nature is crucial for the rational design of novel therapeutics and for the interpretation of preclinical and clinical data. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and related compounds, facilitating further exploration of their therapeutic potential. The continued investigation into the interplay between these two fundamental cellular pathways will undoubtedly yield further insights into the complex pharmacology of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Benzamide Riboside: A Technical Overview for Drug Development Professionals

Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside analogue that has demonstrated significant potential as an anticancer agent. Its mechanism of action, centered on the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), disrupts the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. This targeted action leads to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, mechanism of action, relevant signaling pathways, and key experimental protocols for its synthesis and evaluation.

Chemical Structure and Identification

This compound is structurally distinct from naturally occurring nucleosides, featuring a C-C bond between the ribose sugar and the benzamide moiety, which imparts greater stability.

-

Chemical Name: 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide[1]

-

Molecular Formula: C₁₂H₁₅NO₅[1]

-

Molecular Weight: 253.25 g/mol

-

CAS Number: A specific CAS number for this compound is not consistently reported in major chemical databases. Researchers often reference it by its chemical name or structure. The related compound, benzamide, has the CAS number 55-21-0.

-

SMILES: C1=CC(=CC(=C1)C(=O)N)[C@H]2--INVALID-LINK--CO)O">C@@HO[1]

-

InChI Key: WIYQAQIDVXSPMY-DBIOUOCHSA-N[1]

Mechanism of Action and Signaling Pathways

This compound acts as a prodrug. Inside the cell, it is metabolized into its active form, benzamide adenine dinucleotide (BAD). BAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] The depletion of the guanylate pool (GTP and dGTP) leads to cell cycle arrest and the induction of apoptosis.[3]

The apoptotic signaling induced by this compound primarily follows the intrinsic mitochondrial pathway.[1] Key events include the upregulation of the tumor suppressor protein p53 and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1]

Below are diagrams illustrating the metabolic activation of this compound and its subsequent induction of the apoptotic signaling cascade.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Assay Type | Concentration/Dosage | Effect | Reference |

| SiHa, Hep2, Ca Ski | Apoptosis Assay | 50 µM | Induction of apoptosis | [1] |

| L1210 Leukemia | MTT Assay | Varies | Potent antitumor activity in vivo | [4] |

| L1210 Leukemia | Combination Study | Varies | Synergistic cytotoxicity with staurosporine | [4] |

| Human Tumor Cells | Cytotoxicity Assay | Varies | Potent cytotoxic activity, particularly in sarcomas and CNS neoplasms | [2] |

Experimental Protocols

Synthesis of this compound

An efficient, five-step synthesis of this compound has been developed, which is amenable to large-scale production.[5] The following is a summary of the key steps:

-

Protection of D-(+)-ribonic-γ-lactone: The synthesis begins with the commercially available D-(+)-ribonic-γ-lactone, which is protected as a 2,3-O-isopropylidene derivative.

-

Lactol Formation: The protected lactone is then reduced to the corresponding lactol using a suitable reducing agent.

-

Wittig Reaction: A Wittig reaction is performed on the lactol to introduce the benzamide moiety.

-

Cyclization: The resulting acyclic precursor is cyclized to form the ribofuranosyl ring.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

In Vitro Cytotoxicity and Apoptosis Assays

The following protocols are commonly employed to evaluate the biological activity of this compound in cancer cell lines.

Workflow for In Vitro Evaluation:

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection:

-

Treat cells with this compound as described above.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in annexin V binding buffer.

-

Stain the cells with fluorescein isothiocyanate (FITC)-conjugated annexin V and propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for target proteins (e.g., p53, Bcl-2, caspase-3, PARP).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting the de novo purine biosynthesis pathway. Its ability to induce apoptosis in a variety of cancer cell lines makes it a strong candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate its therapeutic potential further.

References

- 1. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Genesis of a New Anticancer Strategy: Early Research on Benzamide Riboside Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anticancer drug discovery, the exploration of nucleoside analogues has yielded significant therapeutic agents. Among these, benzamide riboside (BR) and its analogues have emerged as a noteworthy class of compounds. Early research into these molecules has elucidated a unique mechanism of action, potent cytotoxic effects, and a promising, albeit complex, path toward clinical application. This technical guide delves into the foundational studies of this compound analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of their biochemical pathways and experimental workflows.

Core Mechanism of Action: A Trojan Horse Strategy

This compound is a C-nucleoside, a class of compounds where the ribose sugar is linked to the heterocyclic base via a carbon-carbon bond, rendering it resistant to phosphorolytic cleavage. BR itself is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] The central mechanism of action involves a metabolic conversion into an analogue of nicotinamide adenine dinucleotide (NAD), termed benzamide adenine dinucleotide (BAD).[2] This active metabolite, BAD, is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2]

The inhibition of IMPDH leads to the depletion of intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3] This depletion has profound downstream effects, including the cessation of DNA and RNA synthesis, leading to cell growth arrest and, ultimately, apoptosis.[4][5] Notably, early studies identified two isoforms of IMPDH: type I, which is constitutively expressed in normal cells, and type II, which is upregulated in proliferating and malignant cells.[2] This differential expression provides a potential therapeutic window, with ongoing research suggesting that some this compound analogues may be more selective for the type II isoform.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound and its analogues, providing a comparative overview of their biological activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | K562 (Human Myelogenous Leukemia) | 2 | [1] |

| β-Methylene-BAD | - | 0.665 (vs. IMPDH type I & II) | [6] |

| β-Methylene-TAD | - | 0.107 (vs. IMPDH) | [6] |

Table 1: Cytotoxicity and Enzyme Inhibition of this compound and its Analogues.

| Compound (at 10 µM) | Cell Line | IMPDH Activity (% decrease) | GTP Concentration (% decrease) | dGTP Concentration (% decrease) | Reference |

| This compound | K562 | 49 | 40 | 60 | [3] |

| Tiazofurin | K562 | 26 | 25 | 45 | [3] |

| Selenazofurin | K562 | 71 | 65 | 75 | [3] |

Table 2: Comparative Effects of IMPDH Inhibitors on K562 Cells after 4-hour incubation.

| NAD Analogue | Enzyme | IC50 (µM) | Reference |

| Benzamide Adenine Dinucleotide (BAD) | Malate Dehydrogenase | 3.2 | [3] |

Table 3: Inhibitory Activity of Benzamide Adenine Dinucleotide (BAD) against Malate Dehydrogenase.

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on this compound analogues.

IMPDH Activity Assay in Cell Lysates

This protocol is based on the methodology used to assess the impact of this compound on intracellular IMPDH activity.[3]

-

Cell Culture and Treatment: Human myelogenous leukemia K562 cells are cultured in an appropriate medium. Cells are treated with the test compound (e.g., 10 µM this compound) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in a hypotonic buffer.

-

Enzyme Assay: The IMPDH activity in the cell lysate is determined by monitoring the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured spectrophotometrically.

-

Data Analysis: The percentage decrease in IMPDH activity in treated cells is calculated relative to untreated control cells.

Measurement of Intracellular Nucleotide Pools

This protocol outlines the procedure for quantifying the effect of this compound on GTP and dGTP levels.[3]

-

Cell Culture and Treatment: K562 cells are cultured and treated with the test compound as described above.

-

Extraction of Nucleotides: Following incubation, the reaction is stopped, and intracellular nucleotides are extracted using a suitable method, such as perchloric acid extraction.

-

HPLC Analysis: The nucleotide extracts are analyzed by high-performance liquid chromatography (HPLC) with UV detection to separate and quantify the different nucleotide species, including GTP and dGTP.

-

Data Analysis: The concentrations of GTP and dGTP in treated cells are compared to those in untreated controls to determine the percentage decrease.

Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxicity of this compound analogues.[7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound analogues.[8]

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine in apoptotic cells, while PI identifies cells with compromised membranes (late apoptotic and necrotic cells).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with early this compound research.

Metabolic activation and mechanism of action of this compound.

Experimental workflow for cytotoxicity (MTT) assay.

Downstream signaling consequences of IMPDH inhibition.

Conclusion

The early research on this compound and its analogues laid a critical foundation for a novel approach to cancer chemotherapy. By targeting the de novo purine biosynthesis pathway through the inhibition of IMPDH, these compounds demonstrated potent and selective cytotoxicity against cancer cells. The initial studies successfully elucidated the core mechanism of action, involving intracellular activation to the NAD analogue, BAD. Furthermore, quantitative analyses provided the first insights into the structure-activity relationships and the comparative efficacy of these compounds. The experimental protocols developed and refined during this period have enabled continued investigation into this promising class of anticancer agents. This technical guide serves as a comprehensive resource for understanding the seminal work that continues to inspire the development of next-generation IMPDH inhibitors.

References

- 1. Cytotoxicity of a new IMP dehydrogenase inhibitor, this compound, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of action of this compound: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of biochemical parameters of this compound, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity and efficacy of this compound in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Apoptotic signaling induced by this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Benzamide Riboside Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational studies on the metabolism of benzamide riboside (BR), a synthetic C-nucleoside with potent antitumor activity. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the central metabolic pathways and experimental workflows.

Introduction

This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. Its mechanism of action is primarily attributed to the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Depletion of intracellular guanylate pools leads to the cessation of DNA and RNA synthesis, ultimately inducing cell growth inhibition and apoptosis in rapidly proliferating cancer cells.[1] This guide delves into the enzymatic cascade responsible for the conversion of this compound into its active form and the methodologies used to study this process.

Quantitative Data

The following tables summarize the key quantitative data from foundational studies on this compound metabolism and its effects.